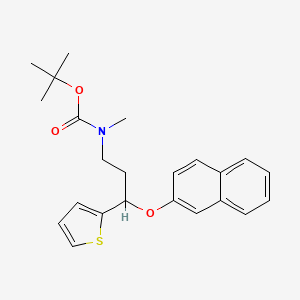
5'-O-Benzoyl-2,3'-anhydrothymidine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-Benzoyl-2,3’-anhydrothymidine-d3 is a deuterated derivative of 5’-O-Benzoyl-2,3’-anhydrothymidine. This compound is primarily used in biochemical and proteomics research. It has a molecular formula of C17H13D3N2O5 and a molecular weight of 331.34 g/mol . The compound is known for its applications in the preparation of labeled anti-HIV pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 5’-O-Benzoyl-2,3’-anhydrothymidine-d3 involves several steps. One common method includes the reaction of thymidine with benzoyl chloride to form 5’-O-Benzoylthymidine. This intermediate is then treated with a dehydrating agent to form 5’-O-Benzoyl-2,3’-anhydrothymidine. The final step involves the incorporation of deuterium to obtain 5’-O-Benzoyl-2,3’-anhydrothymidine-d3. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
5’-O-Benzoyl-2,3’-anhydrothymidine-d3 undergoes various chemical reactions, including nucleophilic substitution and azidation. For instance, it reacts with triethylammonium tetrazolide in dimethylformamide (DMF) at 100-120°C, following a second-order kinetic equation . Another reaction involves dimethylammonium azide in DMF-1,4-dioxane at 80-100°C, also following second-order kinetics . Common reagents used in these reactions include triethylammonium tetrazolide and dimethylammonium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5’-O-Benzoyl-2,3’-anhydrothymidine-d3 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as an intermediate in the preparation of labeled anti-HIV pharmaceuticals. The compound’s deuterated form allows for precise tracking and analysis in proteomics research . Additionally, it has shown potential antiviral activity against herpes simplex virus types 1 and 2 .
Wirkmechanismus
The mechanism of action of 5’-O-Benzoyl-2,3’-anhydrothymidine-d3 involves its interaction with nucleophiles. In the rate-determining stage of the S_N2 reaction, triethylammonium tetrazolide attacks the C3’ atom of the compound, leading to the loosening of the C3’-O2 anhydro bond . This mechanism is supported by experimental activation parameters, including ΔH ≠ 298 = 80 kJ/mol and ΔS ≠ = -116 J×mol-1×K-1 .
Vergleich Mit ähnlichen Verbindungen
5’-O-Benzoyl-2,3’-anhydrothymidine-d3 can be compared with other similar compounds, such as 5’-O-Benzoyl-2,3’-anhydrothymidine and 5’-O-Benzoyl-2,3’-anhydrothymidine-d2. While these compounds share similar structures and properties, the deuterated form (d3) offers enhanced stability and tracking capabilities in research applications . This uniqueness makes it a valuable tool in biochemical and proteomics studies.
Eigenschaften
Molekularformel |
C17H16N2O5 |
|---|---|
Molekulargewicht |
331.34 g/mol |
IUPAC-Name |
[(1R,9R,10R)-5-oxo-4-(trideuteriomethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate |
InChI |
InChI=1S/C17H16N2O5/c1-10-8-19-14-7-12(24-17(19)18-15(10)20)13(23-14)9-22-16(21)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3/t12-,13-,14-/m1/s1/i1D3 |
InChI-Schlüssel |
WUQUVOAMQGVMKB-XJDKBFHOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CN2[C@H]3C[C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |
Kanonische SMILES |
CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)
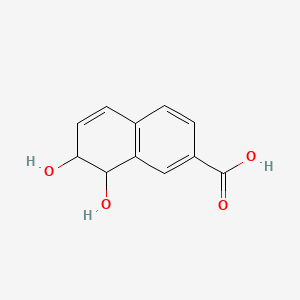
![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)
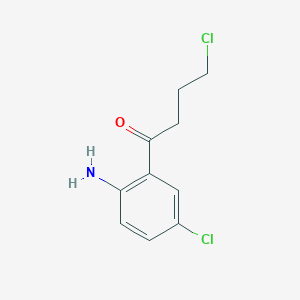
![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)
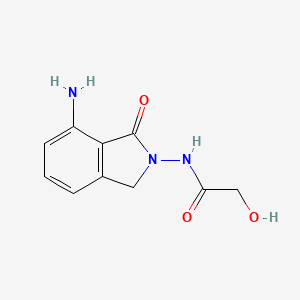
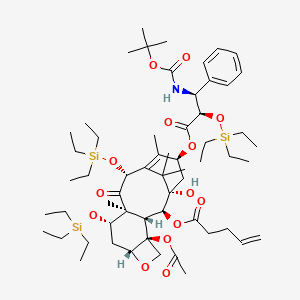
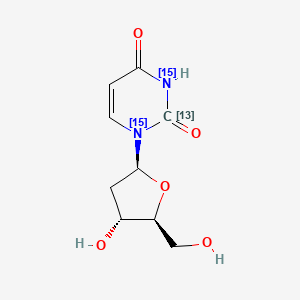
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)
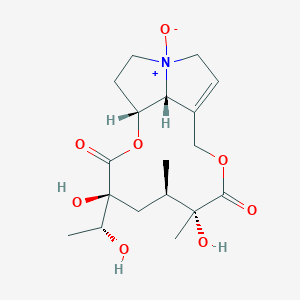
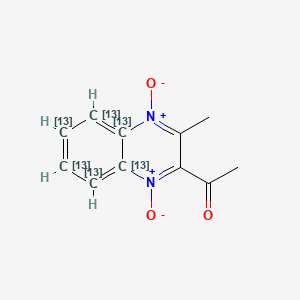
![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
